molecular formula C20H20N4O2 B2675314 N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide CAS No. 2379994-84-8

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide

Cat. No.: B2675314
CAS No.: 2379994-84-8
M. Wt: 348.406
InChI Key: VUKWMJKSNOFSBP-UHFFFAOYSA-N
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Description

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with an indole moiety, connected via an acetamide linkage. The presence of a dimethylamino group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, followed by the introduction of the dimethylamino group. The indole moiety is then synthesized separately and coupled with the benzoxazole derivative through an acetamide linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, with catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can significantly reduce the time and cost associated with large-scale production. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like sodium hydride or lithium diisopropylamide (LDA) are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter release and signal transduction pathways.

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24(2)12-18-16-10-14(7-8-19(16)26-23-18)22-20(25)9-13-11-21-17-6-4-3-5-15(13)17/h3-8,10-11,21H,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKWMJKSNOFSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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